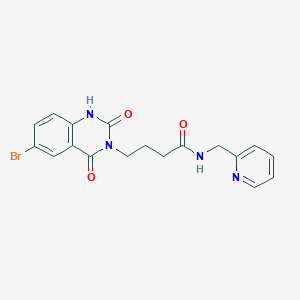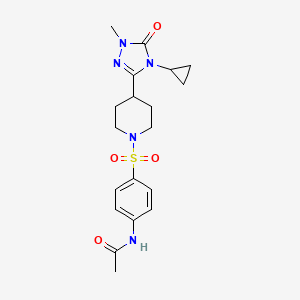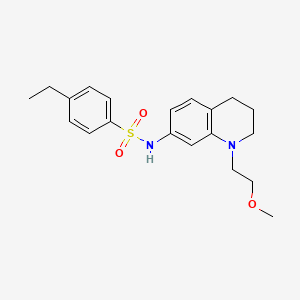
(2-bromo-6-fluoropyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-bromo-6-fluoropyridin-3-yl)boronic acid is an organoboron compound with the molecular formula C5H4BBrFNO2. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the field of cross-coupling reactions such as the Suzuki-Miyaura coupling .
Wissenschaftliche Forschungsanwendungen
(2-bromo-6-fluoropyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of biologically active compounds.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of advanced materials and agrochemicals
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are generally used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.
Mode of Action
The mode of action of 2-Bromo-6-fluoropyridin-3-ylboronic acid is primarily through its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound acts as a boron reagent, which is transferred from boron to palladium during the transmetalation process . This results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by 2-Bromo-6-fluoropyridin-3-ylboronic acid are related to the Suzuki–Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis for the formation of carbon-carbon bonds . The downstream effects of these reactions depend on the specific organic compounds involved and can lead to the synthesis of a wide range of organic products .
Pharmacokinetics
For instance, boronic acids are generally well-absorbed and distributed in the body due to their ability to form reversible covalent bonds with biological molecules .
Result of Action
The molecular and cellular effects of the action of 2-Bromo-6-fluoropyridin-3-ylboronic acid are primarily related to its role in Suzuki–Miyaura cross-coupling reactions . By participating in these reactions, the compound contributes to the formation of new carbon-carbon bonds, leading to the synthesis of various organic compounds .
Action Environment
The action, efficacy, and stability of 2-Bromo-6-fluoropyridin-3-ylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be affected by factors such as temperature, pH, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-bromo-6-fluoropyridin-3-yl)boronic acid typically involves the halogenation of pyridine derivatives followed by borylation.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of advanced catalytic systems and controlled environments to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: (2-bromo-6-fluoropyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Coupling Reactions: Particularly the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl compounds.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Commonly used solvents include toluene, ethanol, and water.
Major Products: The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-4-fluoropyridin-3-ylboronic acid
- 2-Bromo-5-fluoropyridin-3-ylboronic acid
- 2-Chloro-6-fluoropyridin-3-ylboronic acid
Uniqueness: (2-bromo-6-fluoropyridin-3-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of certain pharmaceuticals and advanced materials .
Eigenschaften
IUPAC Name |
(2-bromo-6-fluoropyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BBrFNO2/c7-5-3(6(10)11)1-2-4(8)9-5/h1-2,10-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWNSBHSKIPORD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=C(C=C1)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BBrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 4-((4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2716248.png)


![3-hydroxy-3-phenyl-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2716256.png)

![N-[2-(4-Fluorophenyl)ethyl]propan-2-amine;hydrochloride](/img/structure/B2716259.png)
![1-Methyl-3-(prop-2-yn-1-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2716260.png)
![1-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2716261.png)

![6-ethoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2716263.png)



![2-[(4-methoxyphenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2716271.png)
